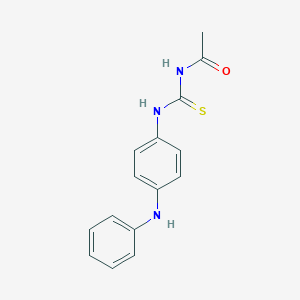

N-acetyl-N'-(4-anilinophenyl)thiourea

Beschreibung

Evolution of Thiourea (B124793) Chemistry in Organic Synthesis and Medicinal Chemistry

Thiourea, an organosulfur compound structurally similar to urea (B33335) with a sulfur atom replacing the oxygen, has been a cornerstone in organic synthesis for decades. researchgate.net Its derivatives are not only valuable intermediates in the synthesis of a wide range of heterocyclic compounds like thiazoles and pyrimidines but also exhibit a broad spectrum of biological activities. nih.gov The evolution of thiourea chemistry has been marked by the development of efficient synthetic methodologies, allowing for the creation of diverse libraries of substituted thioureas. nih.gov In medicinal chemistry, thiourea derivatives have been investigated for a plethora of therapeutic applications, including as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.govdergipark.org.tr

Significance of Acyl Thiourea Scaffold in Chemical Diversity and Biological Activity

The introduction of an acyl group to the thiourea core, forming an N-acyl-N'-(aryl)thiourea, significantly enhances the molecule's chemical diversity and biological potential. This scaffold possesses a unique combination of a flexible backbone and the presence of multiple hydrogen bond donors and acceptors, which allows for intricate interactions with biological targets. The acyl group can be readily varied, and the aryl substituent can be modified with different functional groups, leading to a vast chemical space for exploration. This structural versatility is a key reason for the widespread interest in this class of compounds. The presence of the acylthiourea moiety has been associated with a wide range of biological activities, including enzyme inhibition and the modulation of various cellular pathways. dergipark.org.tr

Current Research Landscape and Emerging Trends for Substituted Thioureas

The current research on substituted thioureas is vibrant and multifaceted. A significant trend is the design and synthesis of novel derivatives with enhanced and specific biological activities. nih.gov Researchers are increasingly employing computational methods, such as molecular docking, to predict the interactions of these compounds with biological targets and to guide the design of more potent molecules. Another emerging trend is the development of thiourea-based sensors for the detection of ions and molecules of environmental or biological importance. Furthermore, the use of thiourea derivatives as organocatalysts in various chemical transformations is a rapidly growing field of interest. mdpi.com

While specific research on N-acetyl-N'-(4-anilinophenyl)thiourea is not extensively documented in publicly available literature, its structure falls squarely within the promising class of N-acyl-N'-(aryl)thiourea derivatives. The general synthetic route to such compounds typically involves the reaction of an acyl chloride with a thiocyanate (B1210189) salt to form an in-situ acyl isothiocyanate, which then reacts with an appropriate amine. nih.gov In the case of this compound, this would likely involve the reaction of acetyl chloride with a thiocyanate source, followed by the addition of 4-aminodiphenylamine.

The potential biological activities of this compound can be inferred from studies on structurally similar compounds. For instance, various N-acyl-N'-(substituted phenyl)thiourea derivatives have shown significant anticancer, antibacterial, and antifungal properties. The presence of the anilino-phenyl group may confer specific electronic and steric properties that could influence its biological profile.

To provide a clearer picture of the data associated with related compounds, the following interactive table summarizes key findings for several N-acyl-N'-(aryl)thiourea derivatives.

| Compound Name | Synthesis Method | Key Biological Findings | Reference |

| N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide | Reaction of 2,4-dichlorobenzoyl chloride with potassium thiocyanate, followed by reaction with 4-aminoacetophenone. | Showed excellent urease inhibition activity and potential DNA binding. | nih.gov |

| N-(4-acetylphenyl)-N'-(2-nitrobenzoyl)-thiourea | Synthesized using a phase-transfer catalyst (PEG-400). | Exhibited plant-growth regulatory activity and selective recognition of Hg2+ ions. | researchgate.netfigshare.com |

| N-naphthoyl thiourea derivatives | Ultrasonic-assisted synthesis from 2-naphthoyl chloride, KSCN, and various amines. | Showed significant in vitro anticancer activity against various cancer cell lines. | nih.gov |

| Bis-acyl-thiourea derivatives | Two-step synthesis involving the reaction of acid chlorides with KSCN and subsequent reaction with 4-nitrobenzene-1,2-diamine. | Demonstrated DNA binding, anti-urease, and anti-brain-tumor activities. | mdpi.comnih.gov |

This table illustrates the diverse biological activities and synthetic accessibility of the N-acyl-N'-(aryl)thiourea scaffold, highlighting the potential areas of investigation for the title compound, this compound. Further dedicated research is necessary to fully elucidate its specific chemical properties and biological activities.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(4-anilinophenyl)carbamothioyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c1-11(19)16-15(20)18-14-9-7-13(8-10-14)17-12-5-3-2-4-6-12/h2-10,17H,1H3,(H2,16,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWQZJXFOUPZEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=S)NC1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Spectroscopic Analysis of N Acyl N Aryl Thiourea Derivatives

Multinuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of N-acyl-N'-(aryl)thiourea derivatives in solution. By analyzing the chemical environment of NMR-active nuclei such as ¹H and ¹³C, a complete picture of the molecular framework, including proton environments, carbon backbone, and inter-atomic connectivity, can be assembled.

¹H-NMR Spectroscopy for Proton Environment Analysis

¹H-NMR spectroscopy provides critical information about the number, type, and connectivity of protons in a molecule. In N-acyl-N'-(aryl)thiourea derivatives, several characteristic signals are observed.

The protons of the N-H groups are particularly diagnostic. Due to their acidic nature and involvement in hydrogen bonding, they typically appear as broad singlets at the downfield end of the spectrum. For various N-acyl-N'-(aryl)thioureas, these signals are often found in the range of δ 11.0–13.5 ppm. researchgate.net Specifically, the N'H proton (adjacent to the aryl group) and the NH proton (adjacent to the acetyl group) in N-acetyl-N'-(4-anilinophenyl)thiourea are expected to resonate as distinct singlets in this region, with their exact chemical shifts influenced by solvent and concentration.

The acetyl group introduces a sharp singlet corresponding to the methyl protons (CH₃), typically found in the upfield region, around δ 2.0–2.5 ppm. rsc.org The aromatic protons of the 4-anilinophenyl moiety would present a more complex pattern. This system consists of two phenyl rings linked by a nitrogen atom. The protons on the phenyl ring directly attached to the thiourea (B124793) moiety are expected to appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the terminal phenyl ring would show signals typical of a monosubstituted benzene ring. An additional singlet for the aniline (B41778) N-H proton is also anticipated, likely in the mid-field region.

Based on data from analogous compounds, the predicted ¹H-NMR spectral data for this compound is summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| NH (acetyl) | ~12.0 - 12.5 | Singlet (broad) | Chemical shift is solvent-dependent; exchanges with D₂O. |

| N'H (aryl) | ~11.5 - 12.0 | Singlet (broad) | Chemical shift is solvent-dependent; exchanges with D₂O. |

| Aromatic CH (Anilino-Ph) | ~6.9 - 7.5 | Multiplet | Protons of the terminal phenyl ring. |

| Aromatic CH (Thiourea-Ph) | ~7.2 - 7.8 | Multiplet | Protons of the phenyl ring attached to the thiourea. |

| NH (aniline) | ~8.0 - 9.0 | Singlet (broad) | Chemical shift is solvent-dependent. |

| CH₃ (acetyl) | ~2.2 | Singlet | Integrates to 3 protons. |

This table is predictive and based on the analysis of structurally similar compounds.

¹³C-NMR Spectroscopy for Carbon Backbone Characterization

¹³C-NMR spectroscopy complements ¹H-NMR by providing detailed information about the carbon skeleton of the molecule. For N-acyl-N'-(aryl)thiourea derivatives, several key resonances are identifiable.

The most downfield signal is typically the thiocarbonyl carbon (C=S) of the thiourea moiety, which is highly deshielded and appears in the range of δ 177–182 ppm. nih.gov The carbonyl carbon (C=O) of the acetyl group resonates at a slightly more upfield position, generally between δ 165–170 ppm. researchgate.net The methyl carbon of the acetyl group gives a signal in the upfield region, around δ 25–30 ppm.

The aromatic carbons of the 4-anilinophenyl group will appear in the typical aromatic region (δ 115–150 ppm). The signals for quaternary carbons, those to which substituents are attached, can be identified by their lower intensity and the absence of a corresponding signal in a DEPT-135 or HSQC spectrum. The carbon attached to the thiourea nitrogen (C-N'H) and the carbon of the aniline bridge (C-NH) will be distinct from the other aromatic carbons.

A predicted summary of the ¹³C-NMR spectral data for this compound is presented below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=S (thiourea) | ~180 | Typically a low-intensity signal for the quaternary carbon. |

| C=O (acetyl) | ~169 | Quaternary carbon. |

| Aromatic C (quat.) | ~120 - 150 | Includes carbons attached to nitrogen atoms. |

| Aromatic CH | ~115 - 135 | Protonated aromatic carbons. |

| CH₃ (acetyl) | ~25 | High-intensity signal. |

This table is predictive and based on the analysis of structurally similar compounds such as N-acyl-N'-phenylthioureas and diphenylamine (B1679370) derivatives. spectrabase.comnih.gov

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state through characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful tool for identifying key functional groups in N-acyl-N'-(aryl)thiourea derivatives. The spectrum is characterized by several distinct absorption bands.

N-H Stretching: The N-H groups of the amide and thioamide moieties give rise to stretching vibrations typically observed in the 3100–3400 cm⁻¹ region. researchgate.net These bands are often broad due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the acetyl methyl group is found just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the acetyl group is expected in the range of 1660–1690 cm⁻¹. rsc.orgresearchgate.net

C=S Stretching and N-C-S Bending: The thiourea core gives rise to several characteristic bands. The "thiourea band" involving contributions from C=S stretching and N-C-S bending modes is often found around 1230–1300 cm⁻¹. researchgate.net

C-N Stretching: Vibrations associated with C-N bonds appear in the 1350–1550 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the two phenyl rings typically produce multiple bands in the 1450–1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Notes |

| N-H | Stretching | 3100 - 3400 | Broad due to hydrogen bonding. |

| Aromatic C-H | Stretching | > 3000 | |

| Aliphatic C-H (CH₃) | Stretching | < 3000 | |

| C=O (amide) | Stretching | 1660 - 1690 | Strong, sharp band. |

| Aromatic C=C | Stretching | 1450 - 1600 | Multiple bands. |

| C-N / N-H bend | Stretching / Bending | 1350 - 1550 | Coupled vibrations. |

| C=S / N-C-S | Stretching / Bending | 1230 - 1300 | "Thiourea band". |

This table is predictive and based on general FTIR correlation tables and data from analogous N-acyl-thiourea compounds. nih.govresearchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups like C=O, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be especially useful for characterizing:

C=S Stretching: The thiocarbonyl stretch, which can sometimes be weak or coupled in FTIR, often gives a strong and more easily identifiable band in the Raman spectrum.

Aromatic Ring Vibrations: The symmetric "ring-breathing" modes of the phenyl rings, which involve the entire ring expanding and contracting symmetrically, typically produce very strong and sharp signals in the Raman spectrum, providing clear fingerprints for the aromatic systems.

C-S Stretching: The carbon-sulfur single bond stretching vibration would also be readily observable.

The combination of FTIR and Raman spectroscopy allows for a more complete vibrational analysis, aiding in the confirmation of the molecular structure and providing insights into the molecular symmetry and conformation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of a compound's molecular formula by providing a highly accurate mass measurement. For this compound, this analysis would be crucial to verify its elemental composition.

Molecular Formula Confirmation: The expected molecular formula for this compound is C₁₅H₁₅N₃OS. An HRMS analysis would aim to detect the protonated molecule, [M+H]⁺, and potentially other adducts such as [M+Na]⁺ or [M+K]⁺. The measured mass-to-charge ratio (m/z) would then be compared to the calculated theoretical mass. A minimal mass error, typically in the range of parts per million (ppm), would provide strong evidence for the correct molecular formula.

Fragment Analysis: The fragmentation pattern observed in the MS/MS spectrum provides valuable insights into the compound's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the acyl-urea and thiourea bonds. Characteristic fragments would be anticipated, corresponding to the loss of the acetyl group, the aniline moiety, or the thiocarbonyl group. A detailed analysis of these fragments would allow for the structural elucidation and confirmation of the connectivity of the different functional groups within the molecule.

As of the latest literature review, specific HRMS data for this compound has not been reported.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structural Determination

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the molecular geometry, conformation, and intermolecular interactions of this compound.

Crystal System and Space Group Analysis

The initial step in an SCXRD analysis involves the determination of the crystal system and space group. This fundamental information describes the symmetry of the crystal lattice. For N-acyl-N'-(aryl)thiourea derivatives, a variety of crystal systems have been observed, with monoclinic and triclinic systems being common. The specific crystal system and space group for this compound would be determined from the diffraction pattern.

A comprehensive search of crystallographic databases has not yielded a crystal structure for this compound.

Bond Lengths, Bond Angles, and Dihedral Angle Characterization

A detailed analysis of the bond lengths, bond angles, and dihedral angles is crucial for a complete understanding of the molecular structure.

Bond Lengths: The C=O, C=S, C-N, and other bond lengths within the this compound molecule would be precisely measured. These values, when compared to standard bond lengths, can reveal information about bond order and electron delocalization within the molecule. For instance, the C-N bonds of the thiourea moiety might exhibit partial double bond character.

Bond Angles: The bond angles around the central atoms, particularly the sp² hybridized carbons and nitrogens, would define the local geometry of the molecule.

Without an experimental crystal structure, the specific bond lengths, bond angles, and dihedral angles for this compound remain undetermined.

Intermolecular Interactions and Crystal Packing Analysis

The way molecules pack in the crystal lattice is governed by a variety of intermolecular interactions. Understanding these interactions is key to explaining the solid-state properties of the compound.

Hydrogen Bonding Networks: this compound possesses several hydrogen bond donors (N-H groups) and acceptors (C=O and C=S groups). It is highly probable that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds. The specific hydrogen bonding motifs (e.g., chains, dimers, sheets) would be identified through the SCXRD data.

π–π Stacking: The presence of two phenyl rings in the molecule suggests the possibility of π–π stacking interactions between adjacent molecules. The geometry of these interactions (e.g., face-to-face, edge-to-face) would be characterized by the inter-planar distances and angles.

In the absence of a determined crystal structure, a detailed analysis of the intermolecular interactions and crystal packing for this compound cannot be performed.

Computational and Theoretical Chemistry Studies of N Acyl N Aryl Thiourea Derivatives

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has become a cornerstone in the computational analysis of N-acyl-N'-(aryl)thiourea derivatives. This quantum mechanical method allows for the accurate calculation of the electronic structure of molecules, providing a basis for understanding their stability, reactivity, and spectroscopic properties.

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy structure is determined. For N-acyl-N'-(aryl)thiourea derivatives, DFT calculations consistently reveal key structural features. A common finding is the formation of a stable six-membered pseudo-ring due to an intramolecular hydrogen bond between the N-H proton of the thiourea (B124793) moiety and the carbonyl oxygen atom (N-H···O=C). nih.govresearchgate.net This interaction is crucial in stabilizing the molecular conformation. For instance, in the related compound N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, this intramolecular hydrogen bond helps form S(6) ring motifs. nih.gov

Vibrational frequency calculations are typically performed after geometry optimization to confirm that the structure is a true energy minimum and to predict infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data to validate the computed structure. For example, in a study on N-Acetyl-N′,N′-(butane-1,4-diyl)thiourea, experimental IR frequencies for N–H, C=O, and C=S stretching vibrations were compared with computationally derived values to confirm the structural assignments. researchgate.net

Frontier Molecular Orbital (FMO) theory is pivotal for describing the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and reactivity. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In many N-acyl-N'-(aryl)thiourea derivatives, the HOMO is typically localized over the sulfur atom and the adjacent phenyl ring, while the LUMO is often distributed across the acyl group and the second phenyl ring. This spatial distribution indicates the likely sites for electrophilic and nucleophilic attack and highlights the charge transfer possibilities within the molecule. mdpi.comresearchgate.net

Table 1: Representative FMO Data for N-Acyl-Thiourea Derivatives Disclaimer: The following data is for illustrative purposes, taken from studies on related compounds, and is not specific to N-acetyl-N'-(4-anilinophenyl)thiourea.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Source |

|---|---|---|---|---|

| N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide | -6.49 | -2.69 | 3.80 | nih.gov |

| UP-1¹ | -6.59 | -3.73 | 2.86 | mdpi.com |

| UP-2² | -6.21 | -2.86 | 3.35 | mdpi.com |

| UP-3³ | -5.99 | -3.20 | 2.79 | mdpi.com |

¹N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))bis(2,4-dichlorobenzamide) ²N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))diheptanamide ³N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))dibutannamide

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of different electrostatic potential on the molecular surface.

In N-acyl-N'-(aryl)thiourea derivatives, the MEP analysis typically shows:

Negative Potential (Red/Yellow): These regions are rich in electrons and are susceptible to electrophilic attack. They are generally located around the electronegative oxygen and sulfur atoms of the carbonyl (C=O) and thiocarbonyl (C=S) groups, respectively. mdpi.comresearchgate.net

Positive Potential (Blue): These regions are electron-deficient and are prone to nucleophilic attack. They are typically found around the hydrogen atoms, particularly the N-H protons of the thiourea bridge. mdpi.comresearchgate.net

This mapping provides a clear, visual guide to the reactive sites of the molecule, supporting the predictions made by FMO analysis. mdpi.com

To quantify the reactivity predicted by FMO and MEP analyses, a range of global and local quantum chemical descriptors can be calculated using DFT.

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Global Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A lower hardness value indicates a more reactive molecule. nih.gov

Global Softness (S): The reciprocal of hardness; a higher softness value indicates greater reactivity. nih.gov

Polarizability (α): Describes the molecule's ability to form induced dipoles in an electric field.

Table 2: Representative Global Quantum Chemical Descriptors Disclaimer: The following data is for illustrative purposes, taken from a study on a related compound, and is not specific to this compound.

| Parameter | Value | Unit | Source |

|---|---|---|---|

| Chemical Potential (μ) | -4.59 | eV | nih.gov |

| Electronegativity (χ) | 4.59 | eV | nih.gov |

| Hardness (η) | 1.90 | eV | nih.gov |

| Softness (S) | 0.52 | eV⁻¹ | nih.gov |

| Polarizability (α) | 47.97 | Bohr³ | nih.gov |

(Data for N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide)

Local Descriptors , such as Fukui Functions , are used to identify the reactivity of specific atomic sites within the molecule. The Fukui function indicates the change in electron density at a particular point when the total number of electrons in the system changes. It helps to distinguish which sites are most susceptible to nucleophilic attack (f⁺), electrophilic attack (f⁻), or radical attack (f⁰), providing a more detailed reactivity map than MEP alone. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior

While DFT is excellent for studying static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological receptor. jppres.com

The flexible backbone of N-acyl-N'-(aryl)thiourea derivatives allows them to adopt various conformations. Conformational analysis aims to identify the different stable conformers and their relative energies. Studies on similar compounds have shown that the most stable conformer often adopts an S-shaped geometry, where the carbonyl (C=O) and thiocarbonyl (C=S) bonds are oriented in opposite directions, a conformation stabilized by the intramolecular N-H···O hydrogen bond. researchgate.net Identifying these low-energy conformations is crucial, as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into a receptor's active site.

Ligand-Solvent and Ligand-Biomolecule Interaction Dynamics

The dynamic interplay between a ligand and its surrounding environment, be it a solvent or a complex biological macromolecule, is fundamental to its physicochemical properties and biological activity. Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools to study these intricate interactions over time.

For N-acyl-N'-(aryl)thiourea derivatives, such as this compound, MD simulations can elucidate the conformational changes and energetic landscapes that govern their behavior. These simulations model the movement of every atom in the system, providing a detailed picture of how the ligand interacts with solvent molecules and how it adapts its conformation within a protein's binding pocket.

Structurally, acylthiourea derivatives possess a central hydrophilic core with hydrophobic moieties on either side. rsc.org This amphipathic nature dictates their interaction with solvents. In aqueous environments, water molecules are expected to form hydrogen bonds with the polar carbonyl, thiocarbonyl, and N-H groups of the central thiourea backbone. Conversely, the aromatic rings, such as the 4-anilinophenyl group in this compound, will engage in hydrophobic interactions, influencing the molecule's solubility and partitioning behavior. Studies on similar thiourea derivatives have utilized methods like the Polarizable Continuum Solvation Model (PCSM) to analyze solvation effects in various solvents, examining parameters like dispersion energy, repulsion energy, and electrostatic contributions to the free energy of solvation. researchgate.net

When it comes to ligand-biomolecule interactions, MD simulations reveal the stability of the ligand-protein complex. For instance, simulations of thiourea derivatives bound to the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein have been used to assess the stability of the complex through root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) analyses over nanosecond timescales. nih.gov Such studies demonstrate that stable hydrogen bonds and other non-covalent interactions are crucial for maintaining the ligand's position and orientation within the active site. nih.gov For example, a molecular dynamics simulation of a thiourea derivative containing a D-glucose moiety in a water solvent system showed active interactions with the enzyme through several key residues. nih.gov The insights from these simulations are critical for understanding the durability of the ligand's binding and its potential to exert a sustained biological effect.

Molecular Docking for Ligand-Target Binding Prediction and Mechanistic Insights

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for providing hypotheses about the mechanism of action at a molecular level.

For N-acyl-N'-(aryl)thiourea derivatives, molecular docking studies have been widely employed to predict their binding modes and affinities for various protein targets. nih.govacs.org These studies are foundational in identifying potential therapeutic applications for this class of compounds.

Binding Affinities and Interaction Modes with Protein Targets

Molecular docking simulations provide estimates of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which indicates the strength of the interaction between the ligand and the protein. A more negative value typically suggests a stronger binding affinity.

The interaction modes of N-acyl-N'-(aryl)thiourea derivatives with their protein targets are characterized by a network of non-covalent interactions. The core thiourea moiety, with its hydrogen bond donors (N-H groups) and acceptors (carbonyl oxygen and thiocarbonyl sulfur), is a key player in forming hydrogen bonds with amino acid residues in the active site. rsc.org For instance, in the active site of α-amylase, the sulfur and N-H groups of a pyrimidine-linked acylthiourea derivative were observed to form hydrogen bonds with Gln-63 and His-305. rsc.org

The aryl substituents, such as the anilino-phenyl group in this compound, contribute to binding through hydrophobic and π-stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan within the binding pocket. The addition of various functional groups to these aryl rings can further modulate the binding affinity and selectivity. For example, electron-withdrawing groups on the phenyl ring of thiourea derivatives have been shown to enhance antibacterial activity, which is often correlated with improved binding to the target protein. nih.gov

Below is a table summarizing the binding affinities and key interactions of some N-acyl-N'-(aryl)thiourea derivatives with their respective protein targets, as reported in various studies.

| Compound/Derivative | Protein Target | Docking Score/Binding Energy (kcal/mol) | Key Interacting Residues |

| Pyrimidine linked acylthiourea (6b) | α-Amylase | -7.18 | GLN-63, HIS-305, GLU-233 |

| Pyrimidine linked acylthiourea (6j) | α-Amylase | -6.15 | ARG-56 |

| N-((4-acetylphenyl) carbamothioyl)-2,4-dichlorobenzamide | Ribonucleotide Reductase (RNR) | Not Specified | Hydrogen bonding interactions |

| Thiourea derivatives with 4-arylthiazole and D-glucose moiety (4h) | S. aureus DNA gyrase (2XCS) | Not Specified | Ala1118, Met1121, F:DC11, F:DG10 |

Prediction of Potential Biological Targets and Pathways

A significant advantage of molecular docking is its application in reverse docking, where a single ligand is screened against a large panel of known protein structures to identify potential biological targets. This approach can help in predicting the therapeutic potential of a compound or in understanding its off-target effects.

For a compound like this compound, this methodology could predict its interaction with a wide range of biological targets, thereby suggesting potential therapeutic pathways. For example, various N-acyl-N'-(aryl)thiourea derivatives have been investigated for their potential as inhibitors of enzymes such as urease, α-amylase, and ribonucleotide reductase. acs.orgrsc.org Docking studies on bis-acyl-thiourea derivatives have shown their potential to bind to DNA and urease, suggesting their utility in developing anticancer and anti-urease agents. mdpi.com

Furthermore, the thiourea scaffold is recognized as a potential zinc-binding group, and derivatives have been designed and docked into the active sites of histone deacetylases (HDACs), which are important targets in cancer therapy. researchgate.netnih.gov The ability of the acyl thiourea functionality to coordinate with metal ions also opens up possibilities for targeting metalloenzymes. rsc.org The prediction of these potential targets allows for the formulation of hypotheses that can be tested experimentally, accelerating the drug discovery process.

Research on this compound Remains Undisclosed

Initial investigations to compile a detailed scientific article on the chemical compound this compound have revealed a significant lack of publicly available research. Despite a comprehensive search for data pertaining to its biological and mechanistic properties, no specific studies on this particular molecule could be identified.

Searches for in vitro evaluation of this compound against key enzymes such as cholinesterases, urease, alpha-amylase, and sirtuin-1 yielded no results. Consequently, information regarding its potential inhibitory activities, kinetic profiles, and the molecular basis of its interactions with these enzymes is not present in the current scientific literature.

Similarly, a thorough review found no studies dedicated to the antimicrobial properties of this compound. Data on its antibacterial potency against both Gram-positive and Gram-negative bacteria, as well as its antifungal efficacy and the underlying mechanisms of action, are absent from published research.

While the broader class of N-acyl-N'-(aryl)thiourea derivatives has been the subject of various biological investigations, the specific compound this compound has not been individually characterized in the available scientific domain. Therefore, the creation of a detailed article based on the requested outline is not feasible at this time due to the absence of specific research findings for this compound.

Biological and Mechanistic Investigations of N Acyl N Aryl Thiourea Derivatives Non Clinical Focus

Antimicrobial Activity Profiling

Anti-biofilm Formation Studies and Disruption Mechanisms

Research into the anti-biofilm capabilities of thiourea (B124793) derivatives has shown promise. While specific studies focusing exclusively on N-acetyl-N'-(4-anilinophenyl)thiourea are limited in published literature, broader studies on related compounds provide a foundational understanding. For instance, certain thiourea derivatives incorporating a 2-aminothiazole (B372263) scaffold have demonstrated effective inhibition against biofilm formation by both standard and methicillin-resistant strains of Staphylococcus epidermidis. nih.gov The minimum inhibitory concentration (MIC) for these related compounds ranged from 2-32 µg/mL. nih.gov

Similarly, another study on a compound identified as N-(2-hydroxyphenyl)-2-phenazinamine (NHP) showed potent biofilm inhibitory activity against clinically significant pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov This compound was found to disrupt the architecture of the biofilm. nih.gov While these findings are for different molecules, they highlight the potential of the thiourea and related chemical classes to interfere with biofilm formation, a critical aspect of bacterial virulence and resistance. Further investigation is required to specifically determine the anti-biofilm profile and mechanisms of this compound.

Antiparasitic Activity Assessment

The therapeutic potential of thiourea derivatives extends to parasitic diseases, with notable activity observed against various protozoan parasites.

Leishmaniasis, a disease caused by Leishmania protozoa, is a significant global health issue with limited effective treatments. nih.govnih.gov Thiourea derivatives have emerged as a promising area of research for new antileishmanial agents. nih.govnih.gov In a comprehensive study, a series of N,N'-disubstituted thioureas were synthesized and evaluated for their in vitro activity against Leishmania amazonensis. nih.govnih.gov

One particular first-generation compound, designated 3e , which is closely related to the subject compound, demonstrated significant antileishmanial activity. nih.govnih.govresearchgate.net It exhibited a half-maximal inhibitory concentration (IC50) of 4.9 ± 1.2 µM against the amastigote form of the parasite. nih.govnih.govresearchgate.net This was notably more potent than the reference drug miltefosine, which had an IC50 of 7.5 ± 1.2 µM. nih.govnih.govresearchgate.net The study also highlighted the compound's selectivity, with low cytotoxicity against murine macrophages. nih.govresearchgate.net

Table 1: In Vitro Antileishmanial Activity of a Related Thiourea Derivative (Compound 3e) Against *L. amazonensis***

| Compound | Target | IC50 (µM) | Reference Drug (Miltefosine) IC50 (µM) | Source |

|---|---|---|---|---|

| Compound 3e | L. amazonensis amastigotes | 4.9 ± 1.2 | 7.5 ± 1.2 | nih.gov, nih.gov, researchgate.net |

Investigations into how these thiourea derivatives exert their antiparasitic effects have revealed multiple potential mechanisms. One study on active thioureas showed that their leishmanicidal activity was largely independent of nitric oxide (NO) production, a common host cell defense mechanism against pathogens. researchgate.net

Further mechanistic studies on promising thiourea derivatives indicated that they could affect the cell cycle of Leishmania promastigotes. researchgate.net This interference with the parasite's ability to replicate is a key potential mechanism of action. Notably, this cell cycle disruption occurred without causing a disturbance to the mitochondrial membrane potential, suggesting a specific mode of action that does not rely on general mitochondrial toxicity. researchgate.net

Anticancer Activity and Cellular Mechanism Studies

The cytotoxic potential of thiourea derivatives against various cancer cell lines has been an active area of research, with studies focusing on their ability to induce programmed cell death and modulate the cell cycle.

While specific data for this compound is not extensively detailed in the available literature, studies on analogous structures provide insight into the potential of this class of compounds. For example, a series of α-N-heterocyclic thiosemicarbazones, which share a similar functional group, demonstrated significant antitumor activity against K562 leukemia and BEL7402 liver cancer cell lines. nih.gov The most active of these compounds registered an IC50 value as low as 0.002 µM in the K562 cell line. nih.gov

In another study, novel triphenyltin(IV) compounds synthesized with N-acetyl-S-naphthoquinonylcysteine derivatives exhibited remarkable antiproliferative activity against human cervix adenocarcinoma (HeLa), human colon carcinoma (HT-29), and melanoma (B16F10) cell lines. researchgate.net The IC50 values for these compounds were in the range of 0.17 to 0.87 µM, indicating potent cytotoxicity. researchgate.net For instance, one complex showed an IC50 of 0.17 ± 0.01 µM against HeLa cells. researchgate.net These results underscore the potential of N-acetylated derivatives in achieving significant anticancer effects.

Table 2: In Vitro Cytotoxicity of Related Thiourea and N-acetylated Compounds Against Cancer Cell Lines

| Compound Type | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| α-N-heterocyclic thiosemicarbazone | K562 (Leukemia) | 0.002 | nih.gov |

| α-N-heterocyclic thiosemicarbazone | BEL7402 (Liver Cancer) | 0.138 | nih.gov |

| Triphenyltin(IV) with N-acetyl-S-naphthoquinonylcysteine | HeLa (Cervical Cancer) | 0.17 ± 0.01 | researchgate.net |

| Triphenyltin(IV) with N-acetyl-S-naphthoquinonylcysteine | HT-29 (Colon Cancer) | 0.21 ± 0.01 | researchgate.net |

The mechanisms underlying the anticancer activity of related compounds often involve the induction of apoptosis and modulation of the cell cycle. For example, the delivery of the p53 gene using N-acetyl-L-leucine-modified polyethylenimine was shown to inhibit cancer cell proliferation and induce strong early apoptosis in HeLa and PC-3 cells. nih.gov This process was linked to a mitochondria-dependent apoptosis pathway. nih.gov

Furthermore, studies on other anticancer agents have shown that the induction of apoptosis can be achieved by increasing the expression of pro-apoptotic factors like Bax. nih.gov The cell cycle is another critical target. Research has shown that certain lipophilic derivatives of cytosine arabinoside exhibit cell cycle-dependent cytotoxicity, highlighting that interference with cell cycle progression is a viable anticancer strategy. nih.gov While these mechanisms have not been confirmed specifically for this compound, they represent the most probable pathways by which it and related thiourea derivatives exert their cytotoxic effects, warranting further specific investigation.

Identification of Cellular Targets and Signaling Pathway Perturbations (e.g., Mortalin, BRAF, Ras-related GTPases)

The precise cellular targets and signaling pathways affected by this compound have not been explicitly detailed in current research. However, the investigation into such interactions is a critical step in understanding the compound's biological footprint. Research into analogous compounds often involves identifying binding partners and observing downstream effects on key cellular cascades.

Key potential targets for thiourea derivatives include chaperone proteins and components of signaling pathways crucial for cell growth and proliferation.

Mortalin (HSPA9): This mitochondrial heat shock protein is a key regulator of cellular stress response and is often overexpressed in cancer cells. Determining if this compound binds to mortalin would be a significant step in elucidating its potential as a modulator of mitochondrial function and cellular homeostasis.

BRAF: A serine/threonine-protein kinase that plays a central role in the MAP kinase/ERK-signaling pathway, which is frequently mutated in various cancers. Studies would aim to determine if the compound can inhibit BRAF activity, either directly or indirectly, thereby disrupting this pro-survival pathway.

Ras-related GTPases: This family of proteins acts as molecular switches in a multitude of cellular processes, including cell proliferation, differentiation, and survival. Investigating whether this compound can interfere with Ras activation or its interaction with downstream effectors would provide insight into its potential to modulate fundamental cellular signaling events.

Antioxidant Activity Evaluation

The evaluation of antioxidant activity is a common screening process for thiourea derivatives due to the presence of electron-rich nitrogen and sulfur atoms. This activity is typically quantified using a variety of in vitro assays.

Radical Scavenging Assays (e.g., DPPH, ABTS)

Radical scavenging assays measure the ability of a compound to neutralize stable free radicals, which is a key indicator of antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method uses the stable free radical DPPH, which has a deep violet color. When reduced by an antioxidant, the color fades to yellow. The scavenging activity is measured spectrophotometrically by the decrease in absorbance, typically at 515 nm. researchgate.net The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. hueuni.edu.vn

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: In this assay, ABTS is oxidized to its radical cation (ABTS•+), which is intensely colored blue-green. hueuni.edu.vn Antioxidants present in a sample reduce the ABTS•+, causing a decolorization that is proportional to the antioxidant's concentration and potency. nih.govmdpi.com This assay is versatile as it can be used for both hydrophilic and lipophilic compounds. researchgate.net

Illustrative Data: Radical Scavenging Activity

Note: The following data is for illustrative purposes only and does not represent experimental results for this compound.

| Compound | DPPH Scavenging (IC50, µM) | ABTS Scavenging (IC50, µM) |

|---|---|---|

| This compound | Data Not Available | Data Not Available |

| Trolox (Standard) | ~221 µM nih.gov | ~200 µM |

| Ascorbic Acid (Standard) | ~30 µM | ~15 µM |

Ferric Reducing Antioxidant Power (FRAP) Assays

The FRAP assay directly measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction is considered a direct measure of a compound's total antioxidant power. nih.gov The assay involves mixing the sample with a FRAP reagent containing a ferric-tripyridyltriazine (Fe³⁺-TPZ) complex. The reduction of this complex to the ferrous form (Fe²⁺-TPZ) results in the formation of an intense blue color, which is monitored spectrophotometrically. nih.gov The change in absorbance is translated into a FRAP value, usually by comparison with a standard like ferrous sulfate. asrjetsjournal.org

Illustrative Data: Ferric Reducing Antioxidant Power

Note: The following data is for illustrative purposes only and does not represent experimental results for this compound.

| Compound | FRAP Value (µmol Fe(II)/g) |

|---|---|

| This compound | Data Not Available |

| Quercetin (Standard) | ~15,000 |

| Gallic Acid (Standard) | ~9,000 |

Mechanisms of Antioxidant Action and Free Radical Quenching

The antioxidant activity of phenolic and thiourea-containing compounds typically proceeds through one of two primary mechanisms:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. hueuni.edu.vnfrontiersin.org This process breaks the oxidative chain reaction. The ease with which a hydrogen atom can be donated is a key determinant of a compound's effectiveness via the HAT mechanism. nih.gov

Single Electron Transfer (SET): The SET mechanism involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the substrate. frontiersin.org The radical cation can then be further stabilized. Assays like FRAP and DPPH are primarily based on the SET mechanism. nih.gov

DNA/RNA Interaction Studies

Investigating the interaction of small molecules with nucleic acids like DNA and RNA is fundamental to understanding their potential genotoxicity or therapeutic action. RNA binding proteins are crucial for gene regulation, and interference with RNA-protein complexes is an emerging therapeutic strategy. nih.gov

Investigation of Binding Modes and Affinities (e.g., Groove Binding, Intercalation)

While no specific studies on the interaction between this compound and nucleic acids have been published, the potential binding modes would be explored through biophysical techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism.

Groove Binding: Molecules may bind non-covalently within the minor or major grooves of the DNA double helix. This binding is typically driven by hydrogen bonds, van der Waals forces, and electrostatic interactions.

Intercalation: This mode involves the insertion of a planar, aromatic part of a molecule between the base pairs of DNA. This causes a conformational change in the DNA, such as unwinding and lengthening of the helix.

Electrostatic Interaction: Positively charged moieties on a molecule can interact with the negatively charged phosphate (B84403) backbone of DNA.

Computational docking studies are also frequently employed to predict the most likely binding poses and to identify key interacting residues, such as specific base pairs or amino acids in a protein-nucleic acid complex. nih.gov These studies would clarify the affinity and specificity of this compound for particular DNA or RNA structures.

Spectroscopic and Biophysical Techniques for DNA/RNA Binding Characterization

The interaction of N-acyl-N'-(aryl)thiourea derivatives with nucleic acids is a critical area of investigation for understanding their potential mechanisms of action. Various spectroscopic and biophysical techniques are employed to characterize these binding events.

UV-visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the binding of these thiourea derivatives to DNA. Changes in the absorption spectrum of the compound upon addition of DNA, such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), and shifts in the wavelength of maximum absorption (bathochromic or hypsochromic shifts), can indicate an interaction. For instance, studies on certain bis-acyl-thiourea derivatives have shown a hypochromic effect in the presence of DNA, suggesting a close association between the compound and the DNA molecule. nih.govnih.gov In one study, the binding of N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide to DNA resulted in a significant hypochromic shift, which was used to calculate the binding constant (Kb). rsc.org

Fluorescence spectroscopy is another powerful tool for investigating ligand-DNA interactions. The intrinsic fluorescence of a compound can be quenched or enhanced upon binding to DNA. This change in fluorescence intensity can be used to determine binding constants and the number of binding sites.

Molecular docking is a computational technique that complements experimental methods by providing insights into the possible binding modes of these compounds with DNA or RNA at a molecular level. mdpi.com For example, docking studies with some bis-acyl-thiourea derivatives have suggested a mixed binding mode, involving both partial intercalation and groove binding. mdpi.com These theoretical models can predict hydrogen bonding and other non-covalent interactions between the thiourea derivative and the nucleic acid. mdpi.com

Other biophysical techniques that can be employed include circular dichroism (CD) spectroscopy, which can reveal changes in the secondary structure of DNA or RNA upon ligand binding. Viscometry is another method used to assess the binding mode; an increase in the viscosity of a DNA solution upon addition of a compound is often indicative of an intercalative binding mode, where the molecule inserts itself between the base pairs of the DNA. nih.gov

The following table summarizes the binding constants for some N-acyl-thiourea derivatives with DNA, as determined by UV-Vis spectroscopy.

| Compound | Binding Constant (Kb) (M-1) | Technique | Reference |

| N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide | 7.9 x 104 | UV-Vis | nih.gov |

| trans-[Ru(PPh3)2(Th)(bipy)]PF6 derivatives (Th = N-acyl-N',N'-(disubstituted)thiourea) | 0.8–1.8×104 | UV-Vis | nih.gov |

Conformational Changes in Nucleic Acids Induced by Ligand Binding

The binding of small molecules like N-acyl-N'-(aryl)thiourea derivatives can induce significant conformational changes in the structure of DNA and RNA. These alterations can affect the normal biological functions of nucleic acids, such as replication and transcription.

As mentioned, viscometry studies can provide evidence for conformational changes. An increase in the viscosity of a DNA solution suggests a lengthening of the DNA helix, which is characteristic of intercalation. nih.gov Conversely, compounds that bind in the grooves of the DNA typically cause little to no change in viscosity.

Circular dichroism (CD) spectroscopy is particularly sensitive to the helical structure of nucleic acids. The B-form of DNA, for instance, has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. Upon binding of a ligand, changes in the intensity and position of these bands can indicate alterations in the DNA conformation, such as unwinding of the helix or a transition to a different helical form (e.g., A-form or Z-form). While specific CD studies on this compound are not available, research on urea (B33335) and its derivatives has shown that they can perturb the conformation of nucleohistones, affecting the secondary structure of both the DNA and the associated histone proteins. nih.govoup.com

Molecular dynamics simulations can further elucidate the dynamic nature of these conformational changes. These simulations can model the behavior of the nucleic acid-ligand complex over time, providing a detailed picture of how the ligand affects the flexibility, bending, and twisting of the DNA or RNA structure.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Analysis of Substituent Effects on Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of N-acyl-N'-(aryl)thiourea derivatives influences their biological activity. By systematically modifying the substituents on the aryl rings, researchers can identify key structural features that enhance potency and selectivity.

For N-acyl-N'-(aryl)thiourea derivatives, the nature and position of substituents on the phenyl ring attached to the thiourea nitrogen can have a significant impact on their biological properties. For example, in a series of N-aryl-N'-(thiophen-2-yl)thiourea derivatives, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring was found to be critical for their activity as TLR1/2 agonists. acs.org It was observed that a sulfur atom in the thiourea moiety was essential for the agonistic activity. acs.org

In another study on 1-aroyl-3-aryl thiourea derivatives, the electronic effects of substituents on the aryl rings were found to greatly influence their antibacterial activity. researchgate.net The presence of certain substituents led to higher activity against gram-negative bacteria, while others were more effective against gram-positive bacteria, indicating that substituents can also modulate selectivity. researchgate.net The following table illustrates the effect of different substituents on the antibacterial activity of some 1-aroyl-3-aryl thiourea derivatives against E. coli. researchgate.net

| Compound ID | Aroyl Group | Aryl Group | Zone of Inhibition (%) against E. coli | Reference |

| C5 | 4-Methoxybenzoyl | 4-Chlorophenyl | 85.6 | researchgate.net |

| C18 | 4-Nitrobenzoyl | 4-Nitrophenyl | 89.4 | researchgate.net |

These examples highlight the importance of the electronic properties and steric bulk of the substituents in determining the biological activity of N-acyl-N'-(aryl)thiourea derivatives.

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.comyoutube.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

For thiourea derivatives, QSAR models have been developed to predict various biological activities. nih.gov The process typically involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a model that correlates a subset of these descriptors with the observed biological activity. nih.govnih.gov

A typical QSAR model is represented by an equation where the biological activity is a function of one or more descriptors. For instance, a simple linear model might take the form:

Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...

The quality of a QSAR model is assessed through various validation metrics, including the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). nih.gov A robust and predictive QSAR model can be a valuable tool in the drug discovery process, enabling the virtual screening of large compound libraries and prioritizing candidates for synthesis and testing. youtube.com

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is another important computational tool used in drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to interact with a specific biological target.

The thiourea moiety itself is considered a key pharmacophore in many biologically active compounds due to its ability to form hydrogen bonds through its N-H groups and coordinate with metal ions via the sulfur atom. biointerfaceresearch.com By identifying the pharmacophoric features of a series of active N-acyl-N'-(aryl)thiourea derivatives, a pharmacophore model can be generated. This model can then be used as a 3D query to search virtual databases for new compounds that match the pharmacophore and are therefore likely to be active.

Once a lead compound like this compound is identified, pharmacophore modeling can guide its optimization. By understanding the key interactions between the lead compound and its target, medicinal chemists can design modifications to enhance these interactions and improve properties such as potency, selectivity, and pharmacokinetic profile. For example, if a pharmacophore model indicates the importance of a hydrophobic pocket in the binding site, modifications to the anilino group of this compound could be designed to better fill this pocket.

The integration of SAR, QSAR, and pharmacophore modeling provides a powerful, multi-faceted approach to the design and optimization of novel N-acyl-N'-(aryl)thiourea derivatives with desired biological activities.

No Publicly Available Research Found for this compound

Following a comprehensive and targeted search of scientific databases and scholarly articles, no specific research dedicated to the chemical compound This compound could be located. The investigation sought to uncover data pertaining to its synthesis, characterization, and coordination chemistry with various metals, as outlined in the user's request.

The search included numerous variations of the compound's name and queries aimed at retrieving specific experimental data, such as spectroscopic and crystallographic information. Despite these efforts, the search results did not yield any publications, datasets, or scholarly mentions of "this compound" itself.

While a significant body of research exists for the broader class of N-acyl-N'-(aryl)thiourea ligands and their metal complexes, the strict requirement to focus solely on "this compound" prevents the inclusion of this more general information. The available literature discusses related compounds, such as N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide and N-(4-acetylphenyl)-N'-(2-nitrobenzoyl)-thiourea, but provides no direct information on the requested molecule.

Consequently, without any specific data on the synthesis, characterization, or coordination behavior of this compound, it is not possible to generate the detailed scientific article as requested. The creation of such an article would require speculative data, which falls outside the scope of providing factual and accurate information.

Should research on this specific compound be published and become publicly accessible in the future, a detailed article on its coordination chemistry could then be compiled.

Coordination Chemistry of N Acyl N Aryl Thiourea Ligands

Influence of Metal Center on Ligand Properties and Reactivity

The coordination of N-acyl-N'-(aryl)thiourea ligands to a metal center significantly alters the ligand's electronic and structural properties, which in turn dictates the reactivity and potential applications of the resulting complex. These ligands are versatile due to the presence of multiple donor atoms (the thiocarbonyl sulfur, the carbonyl oxygen, and nitrogen atoms), allowing for various coordination modes. researchgate.net The choice of the metal ion is a critical factor that influences the ultimate geometry, stability, and electronic structure of the metal complex.

N-acyl-N'-(aryl)thioureas typically coordinate to metal ions as anionic ligands after deprotonation of the N-H proton adjacent to the acyl group. conicet.gov.ar The most common coordination mode is as a bidentate ligand, chelating to the metal center via the carbonyl oxygen and the thiocarbonyl sulfur atoms (O,S-coordination), forming a stable six-membered ring. cardiff.ac.uk However, monodentate coordination through the sulfur atom is also observed, particularly in complexes where other ligands are present. rsc.org

The nature of the metal ion plays a pivotal role in determining the preferred coordination geometry. For instance:

Square Planar Geometry: Metals like Nickel(II), Palladium(II), and Platinum(II) frequently form square planar complexes with two deprotonated N-acyl-N'-(aryl)thiourea ligands. In these [M(L)2] type complexes, the ligand wraps around the metal in an O,S-bidentate fashion. cardiff.ac.uk

Tetrahedral/Distorted Tetrahedral Geometry: Metal ions such as Copper(I), Zinc(II), and Silver(I) can induce a tetrahedral geometry. For example, silver(I) complexes with phosphine-functionalized thioureas have been shown to adopt a tetrahedral geometry where the ligand coordinates as a P,S-chelate. researchgate.net Copper(I) has been observed to form distorted tetrahedral complexes with two thiourea (B124793) ligands and two chloride ions. rsc.org

Linear Geometry: Gold(I) complexes can exhibit a linear geometry, with coordination occurring only through a single donor atom, such as a phosphorus atom in a phosphine-functionalized thiourea, or through the sulfur atom. researchgate.net

Octahedral Geometry: Ruthenium(II) and Ruthenium(III) can form octahedral complexes. For example, a Ru(III) complex with a 2-chloro-N-(diethylcarbamothioyl)benzamide ligand adopted an octahedral geometry with the thiourea coordinating in an anionic bidentate (S,O) mode. rsc.org

The electronic properties of the metal also influence the ligand. The coordination to a metal ion delocalizes the electron density within the N-C(O)-N-C(S) backbone. This is observable through spectroscopic techniques like FT-IR, where a shift in the vibrational frequencies of the C=O and C=S bonds to lower wavenumbers upon coordination indicates a decrease in their bond order. This electronic redistribution is key to the altered reactivity and biological activity of the complex compared to the free ligand.

Biological Activities of Metal-Thiourea Complexes

While many thiourea derivatives possess inherent biological activity, their efficacy is often significantly enhanced upon coordination to a metal center. This enhancement is attributed to factors like increased lipophilicity, which facilitates passage through cell membranes, and the introduction of new mechanisms of action related to the metal ion itself. rsc.org These complexes have shown promise in various areas, particularly as anticancer and antimicrobial agents.

Comparative Analysis of Ligand vs. Complex Biological Efficacy

A recurrent theme in the study of N-acyl-N'-(aryl)thiourea metal complexes is the marked increase in biological potency upon metal coordination. The free ligands often exhibit moderate to no activity at concentrations where their metal complexes are highly effective.

For example, a study involving phosphine-bearing thiourea ligands and their gold(I) and silver(I) complexes tested against HeLa, A549, and Jurkat cancer cell lines found that the free thiourea ligands displayed no significant cytotoxicity. researchgate.net However, coordination to either a gold or silver center triggered excellent cytotoxic values in all cases. researchgate.net Similarly, ruthenium(II) complexes with N-(acyl)-N',N'-(disubstituted)thiourea ligands showed significantly higher cytotoxicity against prostate (DU-145) and lung (A549) cancer cells compared to the reference drug cisplatin (B142131), whereas the ligands themselves are typically less active. nih.gov

This principle is further illustrated in the following table, which summarizes findings for different metal complexes compared to their respective ligands.

| Ligand/Complex | Metal Center | Target Cell Line/Organism | Observation | Reference |

| N-acyl-N',N'-(disubstituted)thioureas | Ruthenium(II) | DU-145 (prostate), A549 (lung) | Complexes are more active than cisplatin and show greater activity in tumor cells vs. normal cells. | nih.gov |

| Phosphine-functionalized thioureas | Gold(I), Silver(I) | HeLa, A549, Jurkat (cancer cell lines) | Free ligands show no relevant cytotoxicity, while metal complexes exhibit excellent cytotoxic values. | researchgate.net |

| Thiourea benzamide (B126) derivatives | Copper(II) | MCF7 (breast cancer) | Two copper complexes showed high efficacy (IC50 values of 4.03 and 4.66 µg/mL), while ligands had varied and generally lower efficacy. | mdpi.com |

| N-(p-Methylphenyl)-N′-benzoyl thiourea | Copper(II) | Not specified | The metal complex exhibited higher activity than the ligand, attributed to better membrane penetration. | rsc.org |

Mechanisms of Action of Metal-Thiourea Complexes in Biological Systems

The mechanisms through which metal-thiourea complexes exert their biological effects are multifaceted and depend on the metal center, the ligand structure, and the cellular target.

Interaction with DNA: A common mechanism proposed for anticancer metal complexes is interaction with DNA, leading to the disruption of replication and transcription and ultimately inducing apoptosis. Ruthenium(II) complexes of N-(acyl)-N',N'-(disubstituted)thioureas have been shown to interact weakly with DNA through intercalation, as suggested by spectrophotometric titration and viscosity studies. nih.gov

Enzyme Inhibition: Metal complexes can target and inhibit crucial cellular enzymes. Gold(I) and silver(I) complexes are known to target thiol-containing proteins and enzymes. researchgate.net A particularly important target for gold complexes is thioredoxin reductase (TrxR), a key enzyme in maintaining the cellular redox balance. researchgate.net Inhibition of TrxR leads to an increase in oxidative stress and can trigger apoptosis.

Protein Binding: The interaction with serum proteins, such as bovine serum albumin (BSA), is crucial for the transport and bioavailability of metallodrugs. Studies on ruthenium(II)-thiourea complexes have demonstrated spontaneous binding to BSA, primarily through electrostatic forces, which facilitates their distribution. nih.gov

Future Perspectives and Emerging Research Directions for N Acyl N Aryl Thiourea Compounds

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of N-acyl-N'-(aryl)thiourea derivatives has traditionally been achieved through the reaction of acyl isothiocyanates with corresponding amines. However, the future of synthesizing these compounds is progressively moving towards more environmentally friendly and efficient methods. nih.govmdpi.com Green chemistry principles are at the forefront of this evolution, emphasizing the reduction of hazardous substances, minimizing waste, and improving energy efficiency.

Several innovative and green synthetic strategies have emerged:

Solvent-Free Synthesis: Conducting reactions without a solvent or in the presence of a minimal amount of a benign liquid, such as polyethylene (B3416737) glycol (PEG-400), has shown high efficiency and selectivity. sci-hub.st This approach simplifies the purification process and reduces environmental pollution. sci-hub.st

Microwave-Assisted Synthesis: The use of microwave irradiation has drastically reduced reaction times from hours to minutes, while often improving yields. mdpi.com This technique offers a faster and more energy-efficient alternative to conventional heating methods. mdpi.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. It enhances reaction rates and yields through acoustic cavitation. rsc.org

Phase-Transfer Catalysis: The use of phase-transfer catalysts, such as tetra-n-butylammonium bromide (TBAB), can significantly improve the yield of N-acyl-N'-(aryl)thiourea synthesis, especially in heterogeneous reaction systems. nih.govmdpi.com

Deep Eutectic Solvents (DESs): These novel green solvents, which are mixtures of hydrogen bond donors and acceptors, are being explored as both the solvent and catalyst for the synthesis of thiourea (B124793) derivatives. conicet.gov.ar

These green synthetic approaches not only offer environmental benefits but also often lead to higher yields and simpler experimental procedures.

Table 1: Comparison of Conventional and Green Synthetic Methods for N-Acyl-N'-(Aryl)thiourea Derivatives

| Method | Catalyst/Medium | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional Heating | Acetone | Several hours | 41 | nih.gov |

| Phase-Transfer Catalysis | TBAB/Acetone | Not specified | 76 | nih.gov |

| Solvent-Free | PEG-400 | 5 hours | 98 | sci-hub.st |

| Microwave-Assisted | None | 3-5 minutes | >90 | mdpi.com |

| Ultrasound-Assisted | Not specified | 7 minutes | High | rsc.org |

Advanced Computational Modeling for Rational Drug Design and Discovery

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design of new therapeutic agents with improved efficacy and selectivity. For N-acyl-N'-(aryl)thiourea compounds, several computational techniques are being employed to predict their biological activities and to understand their mechanism of action at a molecular level.

Density Functional Theory (DFT): DFT calculations are used to study the electronic and structural properties of these molecules. This information is crucial for understanding their reactivity and interaction with biological targets.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It is widely used to identify potential binding sites and to estimate the binding affinity of N-acyl-N'-(aryl)thiourea derivatives to various enzymes and proteins.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are valuable for predicting the activity of new, unsynthesized derivatives and for identifying the key structural features responsible for their biological effects. nih.govnih.gov

A QSAR study on a series of thiourea derivatives as anticancer agents revealed that descriptors related to molecular shape, size, and electronic properties were crucial for their activity against the HepG2 cancer cell line. nih.gov

Table 2: Key Descriptors in a QSAR Model for Anticancer Activity of Thiourea Derivatives against HepG2 Cell Line

| Descriptor | Class | Importance |

|---|---|---|

| Mor29m | 3D-MoRSE | High |

| Mor29v | 3D-MoRSE | High |

| Mor29e | 3D-MoRSE | High |

| GATS1p | 2D-autocorrelation | Medium |

| SpMax1_Bh(p) | GETAWAY | Medium |

Data sourced from Heliyon, 2022. nih.gov

Discovery of New Biological Targets and Elucidation of Complex Pathways

N-acyl-N'-(aryl)thiourea derivatives have been reported to exhibit a wide array of biological activities, including antimicrobial, antiviral, anticancer, and enzyme inhibitory effects. mdpi.comresearchgate.net Future research will likely focus on identifying novel biological targets and elucidating the complex signaling pathways through which these compounds exert their effects.

Some of the key biological targets and activities that are currently being explored include:

Enzyme Inhibition: These compounds have shown inhibitory activity against various enzymes, including:

Urease: Important for the treatment of infections caused by Helicobacter pylori. mdpi.com

Cholinesterases: Relevant for the management of Alzheimer's disease.

Tyrosine Kinases (e.g., VEGFR2): Key targets in cancer therapy. mdpi.com

Anticancer Activity: Many N-acyl-N'-(aryl)thiourea derivatives have demonstrated potent cytotoxicity against various cancer cell lines. nih.govmdpi.com Research is ongoing to understand their mechanisms of action, which may involve apoptosis induction, cell cycle arrest, and inhibition of angiogenesis. nih.gov

Antimicrobial Activity: The emergence of drug-resistant microbial strains has fueled the search for new antimicrobial agents. N-acyl-N'-(aryl)thiourea derivatives have shown promising activity against a range of bacteria and fungi. nih.govresearchgate.net

Table 3: In Vitro Anticancer Activity of Selected N-Acyl-N'-(Aryl)thiourea Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative 1 | HuCCA-1 | 14.47 | nih.gov |

| Derivative 2 | HepG2 | 1.50 | nih.gov |

| Derivative 2 | A549 | 16.67 | nih.gov |

| Derivative 3 | MOLT-3 | 1.20 | nih.gov |

| Derivative 4 | T47D | 7.10 | nih.gov |

Integration with Advanced Material Science Applications (e.g., Chemosensors, Catalysis, Polymer Chemistry)

Beyond their biological applications, N-acyl-N'-(aryl)thiourea compounds are finding increasing use in the field of material science. conicet.gov.arresearchgate.net Their unique structural features, including the presence of both hydrogen bond donors and acceptors, make them suitable for a variety of applications.

Chemosensors: The ability of the thiourea moiety to interact with anions and metal ions has been exploited in the development of colorimetric and fluorescent chemosensors. researchgate.net These sensors can detect specific analytes with high sensitivity and selectivity. researchgate.net

Catalysis: Metal complexes of N-acyl-N'-(aryl)thiourea derivatives have shown catalytic activity in various organic transformations, such as oxidation and cross-coupling reactions. conicet.gov.arnih.gov The tunability of the ligand structure allows for the fine-tuning of the catalytic properties of the metal center. conicet.gov.ar

Polymer Chemistry: The reactive nature of the N-acyl-N'-(aryl)thiourea scaffold makes it a valuable building block for the synthesis of novel polymers. These polymers may possess interesting properties, such as thermal stability and flame retardancy.

Table 4: Application of N-Acyl-N'-(Aryl)thiourea Derivatives as Chemosensors

| Sensor | Analyte Detected | Detection Method |

|---|---|---|

| Salicylic acid-based thiourea | Fluoride anions | Colorimetric |

| N-Amidothiourea | Zn2+ ions | Fluorescence |

Data sourced from Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2012 and Inorganic Chimica Acta, 2025. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-acetyl-N'-(4-anilinophenyl)thiourea, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via a two-step process: (1) reacting 4-anilinophenylamine with an acyl isocyanate (e.g., acetyl isocyanate) to form the thiourea backbone, followed by (2) purification via recrystallization using polar aprotic solvents like dimethylacetamide. Optimization involves adjusting molar ratios (1:1.2 for amine:isocyanate), temperature (0–5°C for exothermic control), and catalysts (e.g., DMAP for esterification steps). Yield improvements (>85%) are achieved by inert atmosphere (N₂) and anhydrous conditions .

Q. Which spectroscopic techniques are most effective for characterizing N-acetyl-N'-(4-anilinophenyl)thiourea, and what key spectral signatures should researchers expect?

- Methodological Answer :

- FT-IR : Look for ν(C=O) at ~1700 cm⁻¹ (acetyl group), ν(C=S) at ~1250–1350 cm⁻¹, and ν(N–H) at ~3100–3300 cm⁻¹.

- ¹H NMR : Aromatic protons (4-anilinophenyl) appear as multiplet signals at δ 6.8–7.5 ppm. The acetyl group’s methyl protons resonate as a singlet at δ 2.1–2.3 ppm.

- ¹³C NMR : Thiocarbonyl (C=S) at δ ~180 ppm and acetyl carbonyl (C=O) at δ ~170 ppm .

Q. What safety protocols are critical when handling N-acetyl-N'-(4-anilinophenyl)thiourea in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential respiratory sensitization. Avoid skin contact (risk of thyroid disruption per structural analogs ). Waste disposal must comply with OSHA HazCom 2012 standards, with neutralization via 10% NaOH before incineration .

Advanced Research Questions